molecular formula C14H20O3 B13418420 2,6-Dimethoxy-4-pentylbenzaldehyde

2,6-Dimethoxy-4-pentylbenzaldehyde

Cat. No.: B13418420
M. Wt: 236.31 g/mol
InChI Key: PALYYMRQTYEEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-pentylbenzaldehyde is an organic compound with the molecular formula C14H20O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a pentyl chain attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-pentylbenzaldehyde typically involves the alkylation of 2,6-dimethoxybenzaldehyde with a pentyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the methoxybenzaldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-pentylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and strong bases.

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-4-pentylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-pentylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing biological processes through its metabolites. The specific pathways and targets depend on the context of its use and the nature of the derived compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-pentylbenzaldehyde is unique due to the combination of methoxy groups and a pentyl chain, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2,6-dimethoxy-4-pentylbenzaldehyde

InChI

InChI=1S/C14H20O3/c1-4-5-6-7-11-8-13(16-2)12(10-15)14(9-11)17-3/h8-10H,4-7H2,1-3H3

InChI Key

PALYYMRQTYEEHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.